molecular formula C9H5NO8 B14068561 5-Nitrobenzene-1,2,4-tricarboxylic acid CAS No. 61837-53-4

5-Nitrobenzene-1,2,4-tricarboxylic acid

Cat. No.: B14068561
CAS No.: 61837-53-4
M. Wt: 255.14 g/mol
InChI Key: KIJSTVJEIVFGEV-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, 5-nitro- is an organic compound with the molecular formula C9H5NO8. It is a derivative of 1,2,4-benzenetricarboxylic acid, where a nitro group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-benzenetricarboxylic acid, 5-nitro- typically involves the nitration of 1,2,4-benzenetricarboxylic acid. The process includes dissolving 1,2,4-benzenetricarboxylic acid in sulfuric acid, followed by the slow addition of nitric acid. The reaction mixture is then stirred, and the resulting precipitate is filtered and washed to obtain the target product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 5-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 1,2,4-Benzenetricarboxylic acid, 5-amino-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, 5-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-nitro- depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1,2,4-Benzenetricarboxylic acid, 5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

61837-53-4

Molecular Formula

C9H5NO8

Molecular Weight

255.14 g/mol

IUPAC Name

5-nitrobenzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16)

InChI Key

KIJSTVJEIVFGEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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